molecular formula C21H17N3O4 B14949073 N-(4-{[(2E)-2-(3,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

N-(4-{[(2E)-2-(3,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

Cat. No.: B14949073
M. Wt: 375.4 g/mol
InChI Key: KSWCZUZLUYXQSF-LPYMAVHISA-N
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Description

N-(4-{[(2E)-2-(3,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core with a hydrazinyl carbonyl group and a dihydroxybenzylidene moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2E)-2-(3,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide typically involves the condensation of N-(4-aminobenzoyl)benzamide with 3,4-dihydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2E)-2-(3,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The dihydroxybenzylidene moiety can be oxidized to form quinone derivatives.

    Reduction: The hydrazinyl group can be reduced to form corresponding amines.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

N-(4-{[(2E)-2-(3,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[(2E)-2-(3,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The dihydroxybenzylidene moiety can scavenge free radicals, thereby protecting cells from oxidative stress.

    Anticancer Activity: The compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(2E)-2-(4-nitrobenzylidenyl)hydrazinyl]carbonyl}phenyl)benzamide
  • N-(4-{[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)cyclohexanecarboxamide

Uniqueness

N-(4-{[(2E)-2-(3,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide stands out due to its unique combination of a benzamide core, hydrazinyl carbonyl group, and dihydroxybenzylidene moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

IUPAC Name

4-benzamido-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H17N3O4/c25-18-11-6-14(12-19(18)26)13-22-24-21(28)16-7-9-17(10-8-16)23-20(27)15-4-2-1-3-5-15/h1-13,25-26H,(H,23,27)(H,24,28)/b22-13+

InChI Key

KSWCZUZLUYXQSF-LPYMAVHISA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC(=C(C=C3)O)O

Origin of Product

United States

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